![molecular formula C21H22FN5O3 B2359626 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705879-08-8](/img/structure/B2359626.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterogeneous Catalysis
The related pyrazole compounds have been utilized in heterogeneous catalysis . The compound’s structural similarity to these pyrazoles suggests it could serve as a catalyst in organic synthesis reactions, such as 1,3-dipolar cycloadditions . This application is crucial for creating complex molecules with high precision and could be beneficial in synthesizing pharmaceuticals.
Antibiotic Properties
Bicyclic pyrazolidinones, which share a similar structure, exhibit antibiotic activity . This implies that our compound could be developed into a new class of antibiotics, addressing the growing concern of antibiotic resistance.
Anti-Alzheimer’s Activity
Compounds with a pyrazole backbone have shown promise in treating neurodegenerative diseases like Alzheimer’s . The compound could be investigated for its potential to inhibit enzymes or proteins associated with Alzheimer’s disease progression.
Anticancer Applications
The pyrazole moiety is often found in structures with anticancer activities . The compound could be explored for its efficacy in inhibiting cancer cell growth or as a scaffold for developing novel anticancer drugs.
Kinase Inhibition
Pyrazole derivatives are known to inhibit lymphocyte-specific protein tyrosine kinase , which is involved in immune response regulation. This suggests that the compound could be used in immunotherapy treatments for various diseases.
Antimalarial Activity
The compound’s structural analogs have shown antimalarial properties by inhibiting enzymes like Plasmodium falciparum dihydroorotate dehydrogenase . This application is vital for developing new treatments against malaria.
Phosphodiesterase (PDE) Inhibition
The compound has been identified as a potential PDE4B inhibitor . PDE4B is an enzyme involved in inflammatory and immune responses, and its inhibition can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Synthesis of Complex Heterocycles
The compound could be used in the synthesis of complex heterocycles, which are core structures in many drugs . This application is significant for drug discovery and development, providing a pathway to synthesize novel therapeutic agents.
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c22-16-7-2-1-6-15(16)20-23-18(30-25-20)11-14-5-3-8-26(13-14)21(28)17-12-19-27(24-17)9-4-10-29-19/h1-2,6-7,12,14H,3-5,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGNWMUFCKESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

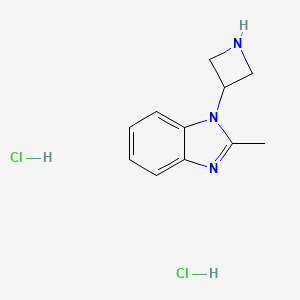
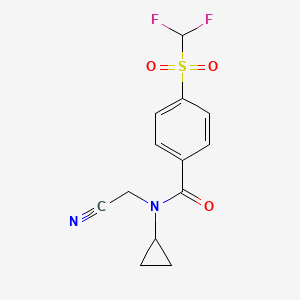
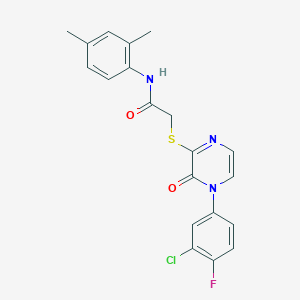
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)

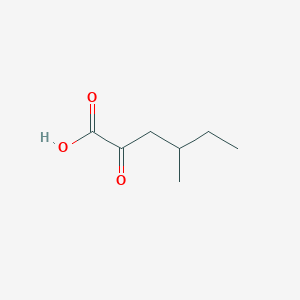


![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)
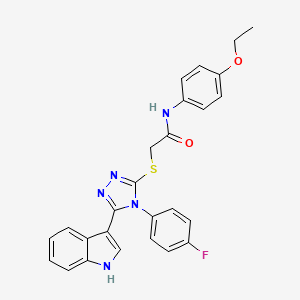
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2359566.png)